molecular formula C7H3BrF3IO B12950314 2-Bromo-6-iodo-4-(trifluoromethyl)phenol

2-Bromo-6-iodo-4-(trifluoromethyl)phenol

Cat. No.: B12950314
M. Wt: 366.90 g/mol
InChI Key: PKKVWMCPFROABB-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-4-(trifluoromethyl)phenol is an organohalogen compound characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)phenol typically involves multi-step reactions. One common method includes the halogenation of a phenol derivative. For instance, starting with 4-(trifluoromethyl)phenol, bromination and iodination can be carried out sequentially under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-iodo-4-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-4-(trifluoromethyl)phenol involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenol
  • 2-Bromo-6-(trifluoromethyl)phenol
  • 2-Iodo-4-(trifluoromethyl)phenol

Uniqueness

2-Bromo-6-iodo-4-(trifluoromethyl)phenol is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to compounds with only one type of halogen substituent. This dual halogenation can enhance its utility in various synthetic applications and potentially improve its biological activity .

Properties

Molecular Formula

C7H3BrF3IO

Molecular Weight

366.90 g/mol

IUPAC Name

2-bromo-6-iodo-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3BrF3IO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H

InChI Key

PKKVWMCPFROABB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)I)C(F)(F)F

Origin of Product

United States

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